molecular formula C8H13N3O B3360422 N-[4-(1H-imidazol-1-yl)butyl]formamide CAS No. 88940-92-5

N-[4-(1H-imidazol-1-yl)butyl]formamide

Cat. No.: B3360422
CAS No.: 88940-92-5
M. Wt: 167.21 g/mol
InChI Key: HUWIWZMWGGZZBJ-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-yl)butyl]formamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research, designed by integrating a formamide group with a 1H-imidazole ring through a butyl linker. This specific molecular architecture, featuring the heteroaromatic imidazole moiety , suggests potential for diverse biological activity and makes it a valuable scaffold for constructing more complex molecules. The compound serves as a key intermediate in exploratory research, particularly in the synthesis of novel heterocyclic derivatives. Its structural features are analogous to those investigated in various therapeutic areas, as heterocyclic compounds like pyrrole and imidazole derivatives are known to be explored for a range of potential pharmacological activities . These may include application in areas such as antiviral, antineoplastic, anti-inflammatory, and antimicrobial research, although specific applications for this compound should be validated by researchers . The presence of both hydrogen bond donor (formamide) and acceptor (imidazole and formamide) groups facilitates molecular recognition, which could be critical for investigating interactions with enzymatic targets or biological receptors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific applications.

Properties

IUPAC Name

N-(4-imidazol-1-ylbutyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-8-10-3-1-2-5-11-6-4-9-7-11/h4,6-8H,1-3,5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWIWZMWGGZZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543807
Record name N-[4-(1H-Imidazol-1-yl)butyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88940-92-5
Record name N-[4-(1H-Imidazol-1-yl)butyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-1-yl)butyl]formamide typically involves the reaction of 1H-imidazole with 4-bromobutylformamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-yl)butyl]formamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The formamide group can be reduced to an amine under appropriate conditions.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Heme Oxygenase-1 Inhibition

Research has identified N-[4-(1H-imidazol-1-yl)butyl]formamide as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various cancers. Inhibiting HO-1 may enhance the efficacy of chemotherapy by overcoming drug resistance in tumor cells. A study demonstrated that derivatives of this compound exhibited significant anticancer activity against prostate and lung cancer cell lines, with compound 7l showing the best activity against glioblastoma cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structural similarity to other imidazole derivatives suggests potential efficacy against bacterial and fungal infections. A study evaluating various imidazole derivatives reported promising antimicrobial activity, indicating that modifications to the imidazole structure could enhance potency against specific pathogens .

Alpha-1A Adrenergic Agonism

This compound derivatives have been explored for their action as alpha-1A adrenergic agonists, which are useful in treating conditions like urinary incontinence. The mechanism involves increasing urethral pressure, thereby providing therapeutic benefits for patients suffering from stress urinary incontinence .

Case Studies and Research Findings

StudyFocusFindings
HO-1 InhibitionIdentified as a potent inhibitor; effective against multiple cancer cell lines
Antimicrobial ActivityDemonstrated significant antimicrobial properties; structural modifications enhance efficacy
Alpha-1A AgonismEffective in increasing urethral pressure; potential treatment for urinary incontinence

Mechanism of Action

The mechanism of action of N-[4-(1H-imidazol-1-yl)butyl]formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The formamide group may participate in hydrogen bonding or other interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Imidazole Butyl chain, formamide -NHCHO, imidazole N-atoms 166.20
N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives () Imidazole Phenyl, dithiocarbamoyl -SC(=S)NR₂, aromatic ring ~300–350*
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)formamide (Compound 44, ) Benzimidazole Benzyl, formamide -NHCHO, fused benzene ring 294.33
[1-[4-(1H-Imidazol-1-yl)benzoyl]piperidine] derivatives () Imidazole Benzoyl, piperidine -CO-, tertiary amine ~400–450*

*Estimated based on substituents.

Key Observations :

  • Chain Length and Flexibility : The butyl chain in the target compound enhances conformational flexibility compared to rigid phenyl or benzyl groups in analogs . This may improve membrane permeability but reduce target specificity.
  • However, dithiocarbamoyl groups exhibit stronger metal-chelating properties, which may enhance enzyme inhibition (e.g., lanosterol-14α-demethylase in fungi) .

Key Findings :

  • Antifungal Potential: The dithiocarbamoyl derivatives in showed superior antifungal activity (MIC = 8 µg/mL) compared to fluconazole, likely due to their dual action: enzyme inhibition and metal chelation . The target compound’s formamide group may exhibit weaker antifungal effects but lower toxicity.
  • Enzyme Inhibition: Benzimidazole-formamide analogs (e.g., Compound 44) demonstrated potent IDO1 inhibition, critical in cancer immunotherapy. The target compound’s imidazole core could similarly interact with heme-containing enzymes but lacks the benzimidazole’s planar structure for optimal π-π stacking .
  • Metabolic Stability : highlighted that benzimidazole derivatives undergo rapid hepatic metabolism in mouse microsomes (t₁/₂ = 15–30 min). The target compound’s shorter alkyl chain may improve metabolic stability compared to bulkier analogs .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Imidazole vs. Benzimidazole Cores : Benzimidazoles (e.g., Compound 44) exhibit enhanced binding to IDO1 due to their fused aromatic system, which stabilizes interactions with hydrophobic pockets. In contrast, the single imidazole ring in the target compound may favor interactions with polar residues via its formamide group .
  • Substituent Effects: Dithiocarbamoyl groups () showed stronger binding to lanosterol-14α-demethylase (binding energy = -9.2 kcal/mol) than formamide (-6.5 kcal/mol*), explaining their superior antifungal activity .

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(1H-imidazol-1-yl)butyl]formamide, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions starting from imidazole derivatives. A common approach includes:

  • Alkylation : Reacting 1H-imidazole with 1,4-dibromobutane to introduce the butyl chain.
  • Formamide introduction : Treating the intermediate with formylating agents (e.g., formic acid or N,N-dimethylformamide) under controlled pH and temperature .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with solvent selection (e.g., ethanol or acetonitrile) critical for yield optimization .
    Key factors include catalyst choice (e.g., avoiding dehalogenation with Raney nickel instead of palladium) and reaction monitoring via LC-MS to track intermediates .

Q. How is the molecular structure of this compound validated experimentally?

  • Spectroscopic techniques : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon connectivity, with imidazole ring protons appearing as distinct singlets (δ 7.5–8.0 ppm) .
  • X-ray crystallography : Tools like SHELX or ORTEP-III refine crystal structures, resolving bond lengths and angles (e.g., C-N bond distances ~1.32 Å for the formamide group) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 182.12) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism (imidazole ring proton shifts) or by-products. Strategies include:

  • 2D NMR (COSY, HSQC) : Maps 1H^1H-1H^1H and 1H^1H-13C^{13}C correlations to distinguish tautomers .
  • Dynamic HPLC : Separates isomers or impurities using chiral columns or ion-pair reagents .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. What methodologies are employed to optimize reaction yields in multi-step syntheses?

A case study from imidazole derivative synthesis (Table 1) highlights critical variables:

Entry CatalystSolventTemp (°C)Yield (%)
1Pd/CEtOH4565
2Raney NiH2 _2O4592
3Na2 _2CO3 _3EtOH2545

Key insights:

  • Catalyst switching (Pd/C → Raney Ni) avoids dehalogenation side reactions.
  • Aqueous solvents improve intermediate solubility .

Q. How can the biological activity of this compound be explored in drug discovery?

  • In vitro assays : Evaluate enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization .
  • Molecular docking : Simulate interactions with target proteins (e.g., imidazole binding to heme iron in oxidases) .
  • SAR studies : Modify the butyl chain length or formamide substituents to assess potency changes .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?

The imidazole nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Mechanisms include:

  • SN _N2 pathways : Backside attack confirmed by stereochemical inversion in chiral analogs .
  • Leaving group effects : Bromide vs. tosylate comparisons reveal rate dependencies on leaving group ability .
  • Kinetic studies : Pseudo-first-order kinetics track reaction progress under varying pH conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results?

Example: DFT-predicted NMR shifts may deviate due to solvent effects or crystal packing. Solutions include:

  • Implicit solvent models : Incorporate PCM (Polarizable Continuum Model) in simulations to match experimental conditions .
  • Solid-state NMR : Compare with X-ray data to account for crystal lattice influences .

Application-Oriented Questions

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., temperature, stoichiometry) for robustness .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC .
  • Metabolic profiling : Use liver microsomes to identify CYP450-mediated oxidation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1H-imidazol-1-yl)butyl]formamide
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N-[4-(1H-imidazol-1-yl)butyl]formamide

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